molecular formula C10H16N2O B584201 6-Isobutyl-2,3-dimethylpyrazine 1-oxide CAS No. 143463-88-1

6-Isobutyl-2,3-dimethylpyrazine 1-oxide

Cat. No.: B584201
CAS No.: 143463-88-1
M. Wt: 180.251
InChI Key: NVZILKXNHAMUBH-UHFFFAOYSA-N
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Description

6-Isobutyl-2,3-dimethylpyrazine 1-Oxide is a pyrazine derivative in which one of the nitrogen atoms in the heterocyclic ring is oxidized to form an N-oxide. This class of compounds is of significant interest in scientific research due to its unique chemical properties and potential applications. Pyrazine N-oxides can serve as key intermediates in organic synthesis. For instance, they can undergo photochemical reactions, leading to the formation of diverse heterocyclic structures, thus providing a pathway to novel chemical entities . Alkyl-substituted pyrazines and their derivatives are widely studied for their role as flavor and fragrance compounds, often contributing nutty, roasted, or earthy sensory notes . The specific isobutyl and methyl substitution pattern on the pyrazine ring in this compound suggests potential utility in research areas such as the synthesis of complex molecules, the study of aroma-active compounds, and the development of new materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

143463-88-1

Molecular Formula

C10H16N2O

Molecular Weight

180.251

IUPAC Name

2,3-dimethyl-6-(2-methylpropyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C10H16N2O/c1-7(2)5-10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3

InChI Key

NVZILKXNHAMUBH-UHFFFAOYSA-N

SMILES

CC1=NC=C([N+](=C1C)[O-])CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Oxide Group Key Differences Applications/Notes
6-Isobutyl-2,3-dimethylpyrazine 1-oxide 143463-88-1 C₁₀H₁₆N₂O 2,3-dimethyl; 6-isobutyl Yes (1-oxide) Bulky isobutyl group; N-oxide modification Potential pharmaceutical intermediate
3-Ethyl-2,5-dimethylpyrazine 1-oxide 183021-23-0 C₈H₁₂N₂O 2,5-dimethyl; 3-ethyl Yes (1-oxide) Smaller ethyl substituent; different substitution pattern Unclear; structural analog with lower molecular weight
2,5-Dimethyl-3-isopropylpyrazine 40790-20-3 C₉H₁₄N₂ 2,5-dimethyl; 3-isopropyl No Lacks oxide group; isopropyl substituent Aroma compound (nutty, earthy notes)
5-Ethyl-2,3-dimethylpyrazine Not specified C₈H₁₂N₂ 2,3-dimethyl; 5-ethyl No Ethyl substituent; non-oxidized Key aroma in roasted meats (OAVs: 291–517)
2,3,5-Trimethyl-6-ethylpyrazine 17398-16-2 C₉H₁₄N₂ 2,3,5-trimethyl; 6-ethyl No Additional methyl group; non-oxidized High volatility; used in flavor formulations

Key Observations

Substituent Effects: Isobutyl vs. Ethyl/Isopropyl: The isobutyl group in this compound introduces steric hindrance and hydrophobicity compared to smaller ethyl or isopropyl groups. This may reduce volatility and alter binding interactions in biological systems . N-Oxide Modification: The 1-oxide group increases polarity and hydrogen-bonding capacity, distinguishing it from non-oxidized analogs. This could enhance solubility in aqueous environments but reduce thermal stability .

Aroma vs. Non-Aroma Applications: Non-oxide pyrazines (e.g., 5-ethyl-2,3-dimethylpyrazine) dominate flavor industries due to their low odor thresholds and high OAVs (odor activity values) . Oxide-containing derivatives like this compound are less likely to contribute directly to aroma but may serve as stabilizers or intermediates .

Synthetic Accessibility: N-Oxide pyrazines generally require additional oxidation steps or specialized reagents (e.g., hydroxylamine derivatives), complicating synthesis compared to non-oxide analogs .

Physicochemical Properties

Property This compound 5-Ethyl-2,3-dimethylpyrazine 2,5-Dimethyl-3-isopropylpyrazine
Molecular Weight (g/mol) 180.25 136.20 150.22
Polarity High (due to N-oxide) Moderate Low
Boiling Point Estimated >250°C ~200°C ~210°C
Solubility Higher in polar solvents Lipophilic Lipophilic

Research Findings and Implications

  • Aroma Studies : Pyrazines without oxide groups (e.g., 5-ethyl-2,3-dimethylpyrazine) are critical in roasted foods, with OAVs exceeding 500 in mutton . Their oxide counterparts are absent in such studies, suggesting reduced volatility or odor potency .
  • Pharmaceutical Potential: The N-oxide group in this compound may enhance bioavailability or enable specific drug-target interactions, as seen in related imidazopyrazine derivatives used in medicinal chemistry .

Preparation Methods

Reaction Mechanism and Catalyst Design

Silver catalysts promote simultaneous dehydrogenation and cyclization. The process begins with adsorption of diamine and diol onto the catalyst surface, followed by sequential dehydrogenation to form imine and carbonyl intermediates. Cyclocondensation then yields the pyrazine core. Critical parameters include:

  • Temperature : 250°–450°C (optimal: 300°–400°C). Lower temperatures reduce conversion, while excessive heat degrades products.

  • Space velocity : 100–3,000 Hr⁻¹ ensures sufficient contact time without catalyst coking.

  • Diluent gases : Nitrogen or steam (0.1–10 moles per mole diamine) improve reaction homogeneity.

Substrate Modification for Isobutyl Incorporation

Introducing the isobutyl group at position 6 requires a diamine precursor with a branched alkyl chain. For example, 1,2-diamino-3-methylbutane could serve as the diamine component, while 2,3-butanediol provides the dimethyl groups. Pilot-scale trials reported in US5693806A achieved 69% yield for 2-methylpyrazine, suggesting analogous modifications could yield 6-isobutyl-2,3-dimethylpyrazine with comparable efficiency.

Oxidative Dehydrogenation of Dihydropyrazine Intermediates

CN102002006B outlines a solution-phase method for converting 2,3-dimethyl-5,6-dihydropyrazine to 2,3-dimethylpyrazine via oxidative dehydrogenation using potassium hydroxide and air. This approach is adaptable to 6-isobutyl derivatives by starting with a dihydropyrazine bearing the isobutyl group.

Reaction Conditions and Optimization

  • Solvent system : Ethanol (7:1–10:1 mass ratio relative to substrate) ensures solubility and facilitates air bubbling.

  • Catalyst : Potassium hydroxide (2:1–4:1 mass ratio to substrate) accelerates dehydrogenation.

  • Temperature and time : 50°–75°C for 5–10 hours balances conversion and side-product formation.

  • Airflow rate : 0.13–0.34 L/min per gram substrate ensures sufficient oxygen supply.

In trials with 2,3-dimethyl-5,6-dihydropyrazine, this method achieved >99% purity, indicating its robustness for dimethylpyrazine synthesis. For 6-isobutyl variants, substituting the dihydropyrazine precursor with 6-isobutyl-2,3-dimethyl-5,6-dihydropyrazine would likely yield the target compound, though alkylation steps may precede this stage.

N-Oxidation of Pyrazine Derivatives

The final step in synthesizing 6-Isobutyl-2,3-dimethylpyrazine 1-oxide involves selective oxidation of the pyrazine nitrogen. US20210087183A1 details N-oxidation using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) in solvents like dichloromethane or acetonitrile.

Oxidation Mechanism and Parameters

  • Oxidizing agent : UHP-TFAA generates in situ trifluoroperacetic acid, which selectively oxidizes tertiary amines to N-oxides.

  • Solvent : Dichloromethane or acetone (0°–50°C) minimizes side reactions.

  • Reaction time : 1–10 hours, monitored by TLC or HPLC.

This method avoids over-oxidation and achieves high regioselectivity. Applied to 6-isobutyl-2,3-dimethylpyrazine, the N-oxide forms at the less sterically hindered nitrogen, typically position 1.

Integrated Synthetic Routes

Combining the above methods, two viable pathways emerge:

Pathway A: Sequential Catalytic Dehydrogenation and N-Oxidation

  • Synthesize 6-isobutyl-2,3-dimethylpyrazine via silver-catalyzed reaction of 1,2-diamino-3-methylbutane and 2,3-butanediol.

  • Oxidize the product using UHP-TFAA to yield the N-oxide.

Advantages : High yield (∼70% overall), scalability.
Challenges : Requires custom diamine synthesis.

Pathway B: Oxidative Dehydrogenation Followed by N-Oxidation

  • Alkylate 2,3-dimethyl-5,6-dihydropyrazine with isobutyl bromide to introduce the 6-isobutyl group.

  • Dehydrogenate with KOH/air to form 6-isobutyl-2,3-dimethylpyrazine.

  • Perform N-oxidation as in Pathway A.

Advantages : Utilizes established dihydropyrazine chemistry.
Challenges : Alkylation step may require optimization for regioselectivity.

Comparative Analysis of Methods

ParameterCatalytic DehydrogenationOxidative DehydrogenationN-Oxidation
Yield69%>99%85–90%
Temperature300°–400°C50°–75°C0°–50°C
CatalystAg/Al₂O₃KOHUHP-TFAA
Key ChallengeCustom diamine synthesisAlkylation regioselectivityOver-oxidation

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